molecular formula C20H12Cl2N2O B11986915 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11986915
M. Wt: 367.2 g/mol
InChI Key: WGUDQIAKTAOBPB-UHFFFAOYSA-N
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Description

3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, the use of lipase AS from Aspergillus niger as a catalyst in anhydrous media has been reported to yield naphthopyran derivatives, including this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign procedures are emphasized in recent research. The use of recyclable heterogeneous catalysts, such as hydroxyapatite-encapsulated γ-Fe2O3, has been explored for the efficient and straightforward synthesis of chromene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in cancer cell survival and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C20H12Cl2N2O

Molecular Weight

367.2 g/mol

IUPAC Name

3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H12Cl2N2O/c21-12-6-7-14(16(22)9-12)18-15(10-23)20(24)25-17-8-5-11-3-1-2-4-13(11)19(17)18/h1-9,18H,24H2

InChI Key

WGUDQIAKTAOBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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